(+/-)-6-Methylnicotine is a chemical compound classified as a pyridine derivative, specifically a methylated form of nicotine. It has garnered interest due to its potential applications in pharmacology and organic synthesis. The compound is characterized by its unique molecular structure and properties, which contribute to its biological activity and utility in scientific research.
(+/-)-6-Methylnicotine is derived from natural sources, particularly from the tobacco plant, where nicotine is predominantly found. It can also be synthesized through various chemical reactions involving pyridine derivatives. In terms of classification, it falls under the category of alkaloids, which are nitrogen-containing compounds known for their pharmacological effects.
The synthesis of (+/-)-6-Methylnicotine can be achieved through several methods, with one notable approach involving the reaction of 6-methyl nicotinic acid methyl ester with various reagents. A common synthetic route includes:
The molecular formula for (+/-)-6-Methylnicotine is with a molecular weight of approximately 176.26 g/mol. The structure features a pyridine ring substituted at the sixth position with a methyl group, contributing to its unique chemical properties.
(+/-)-6-Methylnicotine undergoes various chemical reactions typical of alkaloids, including:
The mechanism of action for (+/-)-6-Methylnicotine primarily involves its interaction with nicotinic acetylcholine receptors in the nervous system. Upon binding to these receptors:
Research indicates that variations in the methyl group position can alter receptor affinity and activity .
(+/-)-6-Methylnicotine has several applications in scientific research:
(±)-6-Methylnicotine (6-MN), systematically named 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine, is a chiral nicotine analog distinguished by a methyl group substitution at the 6-position of nicotine’s pyridine ring. First synthesized in the 1960s by Swedish chemist F. Haglid and collaborators under sponsorship by Svenska Tobaks AB, 6-MN was investigated for its pharmacological properties alongside other nicotine analogs [6] [9]. Early pharmacological screening revealed 6-MN exhibited 25% greater agonistic activity at nicotinic acetylcholine receptors (nAChRs) compared to natural nicotine in guinea pig ileum assays, suggesting enhanced bioactivity [6].
Despite its early discovery, 6-MN remained largely absent from commercial tobacco products until 2023. The resurgence began when Chinese e-liquid manufacturers like Shenzhen Zinwi Biotech and Shanghai Lingnuo Biotech Co Ltd filed patents for synthesizing 6-MN from petrochemical precursors, citing cost efficiency and scalability [1] [9]. By late 2023, U.S. markets witnessed the launch of Spree Bar—a pod-based e-cigarette system by Charlie’s Holdings Inc.—marketed as containing "Metatine™" (a trademarked name for 6-MN). Analytical confirmation via liquid chromatography-mass spectrometry (LC-MS) identified 6-MN (m/z 177.1386) in Spree Bar e-liquids, with no detectable natural nicotine [1] [10]. Concurrently, European markets saw brands like Aroma King incorporating 6-MN in disposable e-cigarettes labeled as "NoNic," falsely implying the absence of nicotine-like compounds [3].
Table 1: Key Patents and Synthesis Methods for 6-Methylnicotine
Assignee | Patent Focus | Key Claims |
---|---|---|
Shenzhen Zinwi Biotech | High-yield synthesis from petrochemicals | Scalable production; purity >99% |
Shanghai Lingnuo Biotech | Racemization methods for 6-MN | Enhanced "throat hit" at lower concentrations vs. nicotine |
Charlie’s Holdings Inc. | Formulations for e-liquids | "Satisfaction equivalence" to nicotine at 1 mg/mL vs. 3 mg/mL |
CAS No.:
CAS No.: 3009-34-5
CAS No.: 13836-61-8
CAS No.:
CAS No.:
CAS No.: 63745-66-4